Cas no 2228349-05-9 (3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione)
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione
- 2228349-05-9
- EN300-1760511
-
- Inchi: 1S/C12H11FO4/c1-6-3-10(16-2)7(4-9(6)13)8-5-11(14)17-12(8)15/h3-4,8H,5H2,1-2H3
- InChI Key: YERZMPYQGVDLPZ-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC(=C(C=1)C1C(=O)OC(C1)=O)OC
Computed Properties
- Exact Mass: 238.06413699g/mol
- Monoisotopic Mass: 238.06413699g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.6Ų
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760511-0.05g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1760511-0.1g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1760511-0.25g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1760511-0.5g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1760511-1.0g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1760511-2.5g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1760511-5.0g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1760511-10.0g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1760511-1g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1760511-5g |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione |
2228349-05-9 | 5g |
$4475.0 | 2023-09-20 |
3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione
Professional Introduction to Compound with CAS No. 2228349-05-9 and Product Name: 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione
The compound with the CAS number 2228349-05-9 and the product name 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly its fluoro-substituted aromatic ring and oxolane core, contribute to its unique chemical properties and biological activities.
Recent research in the field of organic synthesis has highlighted the importance of fluoroalkyl groups in enhancing the pharmacological properties of small molecules. The presence of a 5-fluoro substituent in the aromatic ring of this compound is particularly noteworthy, as fluorine atoms can significantly influence metabolic stability, lipophilicity, and binding affinity to biological targets. This modification has been widely explored in the development of antiviral, anticancer, and anti-inflammatory agents, underscoring the strategic value of fluorinated compounds in modern drug design.
The 2-methoxy and 4-methyl substituents on the aromatic ring further modulate the electronic and steric properties of the molecule. These groups can enhance solubility, improve bioavailability, and influence interactions with enzymes and receptors. The combination of these structural elements makes 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione a promising candidate for further investigation in various therapeutic areas.
The oxolane-2,5-dione core is another critical feature of this compound. Oxolane derivatives are known for their versatility in medicinal chemistry due to their ability to adopt multiple conformations and form stable complexes with biological targets. This structural motif has been employed in the development of antibiotics, antifungals, and anti-inflammatory drugs. The dione functionality at the 2,5 positions adds an additional layer of reactivity, enabling various chemical transformations that can be exploited for derivatization and optimization purposes.
In recent years, there has been a growing interest in the synthesis and application of heterocyclic compounds in drug discovery. These molecules often exhibit unique biological activities that are not observed with acyclic counterparts. The 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione is a prime example of how incorporating heterocyclic structures can lead to novel pharmacophores with therapeutic potential.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The presence of multiple functional groups allows for extensive structural modifications, enabling chemists to fine-tune its properties for specific applications. For instance, the fluoro-substituent can be used to enhance metabolic stability, while the methoxy group can improve solubility. These features make it an attractive starting point for designing new drugs with improved efficacy and reduced side effects.
Current research is exploring various derivatives of this compound to evaluate their biological activity across different disease models. Preliminary studies have shown promising results in terms of anti-inflammatory and anticancer properties. The ability to modulate these activities through structural modifications offers a powerful tool for developing targeted therapies.
The synthesis of 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione involves a series of well-established organic reactions that highlight its synthetic accessibility. The use of modern catalytic methods has further streamlined the process, making it feasible to produce large quantities for both research and commercial purposes. This accessibility is crucial for advancing drug discovery efforts and translating promising candidates into viable therapeutic agents.
In conclusion, 3-(5-fluoro-2-methoxy-4-methylphenyl)oxolane-2,5-dione (CAS No. 2228349-05-9) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features, combined with its synthetic accessibility, make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing unmet medical needs.
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